![molecular formula C9H7ClN2O2S B1462745 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154881-82-9](/img/structure/B1462745.png)

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Overview

Description

This compound is a research chemical and not intended for human or veterinary use1. It has a molecular formula of C9H7ClN2O2S and a molecular weight of 242.68 g/mol1.

Synthesis Analysis

The synthesis of pyrazole compounds, including ones similar to the compound , often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system2. However, specific synthesis methods for this exact compound are not readily available in the literature.

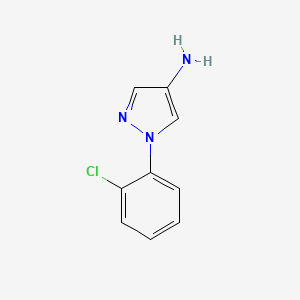

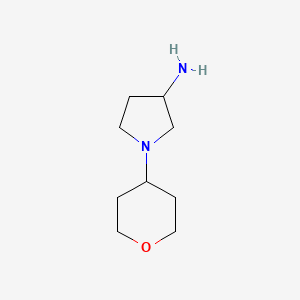

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a chlorothiophene ring via a methylene bridge1. The carboxylic acid group is attached to the pyrazole ring1.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not readily available in the literature. However, pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals2.Physical And Chemical Properties Analysis

This compound is a powder at room temperature1. Other physical and chemical properties such as solubility, melting point, and boiling point are not readily available in the literature.Scientific Research Applications

Synthesis and Structural Studies

- The synthesis and molecular structure of related pyrazole derivatives have been detailed, emphasizing the condensation/cyclisation reactions to create compounds with potential biological activities. For example, a study on the synthesis, crystal, and molecular structure, along with antimicrobial studies of a pyrazole derivative, highlights the methodological approaches to generating these compounds for further biological evaluation (Prabhudeva et al., 2017).

- Another research focused on the synthesis of pyrazole-propionic acid derivatives, demonstrating the complexity of structural determination through spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe et al., 2009).

Biological and Chemical Properties

- Pyrazole derivatives have been investigated for their antimicrobial properties, highlighting the synthesis and characterization processes that lead to compounds with potential for combating microbial resistance (Rai et al., 2009).

- The catalytic synthesis and evaluation of antioxidant activities of novel chalcone derivatives, which include pyrazole compounds, showcase their potential as antioxidants, with insights into their molecular docking, ADMET, and QSAR studies to predict their efficacy (Prabakaran et al., 2021).

Computational and Theoretical Insights

- Computational studies have complemented experimental approaches to understand the electronic and geometric configurations of pyrazole derivatives, offering theoretical insights into their potential as biological agents or materials with unique properties (Ibrahim et al., 2016).

Safety And Hazards

As a research chemical, this compound should be handled with care. It is not intended for human or veterinary use1. Specific safety data or hazard information is not readily available in the literature.

Future Directions

The future directions for this compound are not readily available in the literature. As a research chemical, it may be used in the development of new synthetic methods or in the exploration of biological activity.

Please note that this analysis is based on the information available in the literature and may not be fully comprehensive. Always refer to safety data sheets and handle chemicals responsibly.

properties

IUPAC Name |

1-[(5-chlorothiophen-2-yl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPZPEBCKKITIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)

![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)

![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)

amine](/img/structure/B1462677.png)

![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)